Chemical structure and physical properties of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid
Chemical structure and physical properties of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid
Architecting Bifunctional Intermediates: A Technical Whitepaper on 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are the cornerstone of modular assembly. The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid —commonly referred to as 4-(3,3-dimethylureido)phenylacetic acid—is a prime example of a highly versatile intermediate. Bearing the CAS Registry Number 1221792-49-9, this molecule integrates a rigid, hydrogen-bonding urea motif with a versatile phenylacetic acid linker. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and a validated synthetic methodology for its preparation, tailored for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of this compound is defined by two distinct functional poles separated by a phenyl ring. Understanding the causality behind its physical properties is critical for downstream formulation and synthetic handling.
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The 3,3-Dimethylureido Group: This moiety acts as a strong, directional hydrogen-bond donor (via the -NH-) and acceptor (via the carbonyl oxygen). Unlike primary ureas, the terminal dimethylation introduces steric bulk. This specific modification enhances metabolic stability by preventing unwanted N-acetylation or enzymatic degradation in vivo, while restricting the conformational flexibility of the urea bond to maintain target affinity.
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The Phenylacetic Acid Core: The carboxylic acid provides a synthetic handle for amide coupling or esterification. With a pKa of approximately 4.3, it is predominantly ionized at physiological pH, making it an excellent anionic anchor for binding to basic residues in target proteins.
Caption: Functional group connectivity and physicochemical contributions of the molecule.
Quantitative Data Summary
The following table synthesizes the core quantitative and physical data for the compound, sourced from authoritative chemical repositories [1][2].
| Property | Value | Causality / Relevance |
| IUPAC Name | 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)acetic acid | Standardized nomenclature for regulatory filings. |
| Common Name | 4-(3,3-Dimethylureido)phenylacetic acid | Widely utilized in medicinal chemistry literature. |
| CAS Number | 1221792-49-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H14N2O3 | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 222.24 g/mol | Crucial for mass spectrometry (Target m/z: 223 [M+H]+). |
| Physical State | Solid (typically powder) | Driven by strong intermolecular H-bonding from urea/COOH. |
| Storage Temp. | 2-8°C, sealed and dry | Prevents slow hydrolysis or ambient degradation over time. |
| Solubility Profile | Soluble in DMSO, DMF, basic aqueous | High polarity; COOH deprotonation ensures basic solubility. |
Synthetic Methodology & Self-Validating Protocol
Synthesizing 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid requires careful management of nucleophilicity and pH. The most efficient route involves the electrophilic addition of dimethylcarbamoyl chloride to 4-aminophenylacetic acid. As a Senior Application Scientist, I have structured the following protocol as a self-validating system , ensuring that each step provides measurable analytical feedback to the chemist, eliminating guesswork.
Caption: Step-by-step synthetic workflow for 2-(4-(3,3-Dimethylureido)phenyl)acetic acid.
Detailed Experimental Workflow:
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Reagent Solvation & Base Selection: Suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
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Mechanistic Causality: 4-aminophenylacetic acid exists partially as a zwitterion and is poorly soluble in non-polar solvents; DMF ensures complete solvation. DIPEA is strictly chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the electrophile, while it efficiently scavenges the HCl generated during the reaction.
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Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add dimethylcarbamoyl chloride (1.1 eq) dropwise over 15 minutes.
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Mechanistic Causality: The formation of the urea bond is highly exothermic. Cooling suppresses side reactions, such as the thermal degradation of the carbamoyl chloride or the formation of symmetric urea byproducts.
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Reaction Maturation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
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Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in Methanol, and monitor via LC-MS. The starting material (m/z 151[M+H]+) must completely disappear, replaced by a single major peak corresponding to the product (m/z 223 [M+H]+). Do not proceed to workup until conversion is >95%.
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Quench and pH-Directed Extraction: Dilute the reaction mixture with cold distilled water (5 volumes). Slowly add 1M HCl dropwise until the aqueous layer reaches exactly pH 3.
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Mechanistic Causality: At pH 3, the carboxylic acid (pKa ~4.3) is fully protonated and neutral, while the urea nitrogen remains unprotonated (ureas are very weak bases, pKa < 0). This specific pH differential forces the product to partition highly into the organic phase during extraction, leaving DMF and DIPEA hydrochloride salts trapped in the aqueous layer.
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Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure product as a solid.
Applications in Drug Development
The strategic placement of the urea and carboxylic acid groups makes this compound a highly sought-after building block in medicinal chemistry. It is prominently featured in the synthesis of complex antiviral agents. For instance, in the development of Hepatitis C virus (HCV) inhibitors [3], this compound is coupled with complex proline-derived macrocycles to form potent peptidomimetics that disrupt viral replication machinery. The urea moiety specifically engages in critical hydrogen-bonding interactions within the viral enzyme's active site, highlighting the importance of this specific structural motif in rational drug design.
References
- Hepatitis C virus inhibitors (Patent US9421192B2). Google Patents.
